molecular formula C13H13FN2O2S B3043808 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine CAS No. 927989-97-7

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine

Cat. No.: B3043808
CAS No.: 927989-97-7
M. Wt: 280.32 g/mol
InChI Key: BANHAGSXTBSCPV-UHFFFAOYSA-N
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Description

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine is an organic compound with the molecular formula C13H13FN2O2S This compound features a pyridine ring substituted with an aminoethyl group and a 4-fluorophenylsulphonyl group

Preparation Methods

The synthesis of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine include other pyridine derivatives and sulfonyl-containing compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10/h1-7,9,13H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHAGSXTBSCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Reactant of Route 2
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Reactant of Route 3
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Reactant of Route 4
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3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Reactant of Route 5
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Reactant of Route 6
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine

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